molecular formula C20H24ClN5 B11492586 2-chloro-6-{(2E)-2-[4-(diethylamino)benzylidene]-1-ethylhydrazinyl}-4-methylpyridine-3-carbonitrile

2-chloro-6-{(2E)-2-[4-(diethylamino)benzylidene]-1-ethylhydrazinyl}-4-methylpyridine-3-carbonitrile

Cat. No.: B11492586
M. Wt: 369.9 g/mol
InChI Key: FQSTYMMIMMVOEX-OEAKJJBVSA-N
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Description

2-CHLORO-6-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring, a chloro substituent, and a diethylamino group

Preparation Methods

The synthesis of 2-CHLORO-6-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-(DIETHYLAMINO)BENZALDEHYDE with 1-ETHYLHYDRAZINE under acidic conditions to form the hydrazone intermediate.

    Cyclization and chlorination: The hydrazone intermediate is then subjected to cyclization and chlorination reactions to form the final product. This step often requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-CHLORO-6-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-CHLORO-6-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.

    Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-CHLORO-6-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The diethylamino group and the pyridine ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-CHLORO-6-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE include:

    2-CHLORO-4,6-DIPHENYL-1,3,5-TRIAZINE: This compound shares the chloro and aromatic substituents but differs in the core structure.

    (2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE: This chalcone derivative has a similar donor-acceptor group but a different backbone.

Properties

Molecular Formula

C20H24ClN5

Molecular Weight

369.9 g/mol

IUPAC Name

2-chloro-6-[[(E)-[4-(diethylamino)phenyl]methylideneamino]-ethylamino]-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C20H24ClN5/c1-5-25(6-2)17-10-8-16(9-11-17)14-23-26(7-3)19-12-15(4)18(13-22)20(21)24-19/h8-12,14H,5-7H2,1-4H3/b23-14+

InChI Key

FQSTYMMIMMVOEX-OEAKJJBVSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N(CC)C2=NC(=C(C(=C2)C)C#N)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN(CC)C2=NC(=C(C(=C2)C)C#N)Cl

Origin of Product

United States

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